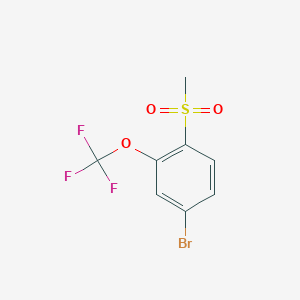

4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene

Description

4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a bromine atom at the para position (C4), a methanesulfonyl (mesyl) group at the ortho position (C1), and a trifluoromethoxy group at the meta position (C2). This unique arrangement confers both steric and electronic effects that influence its reactivity and applications. The mesyl group (-SO₂CH₃) is a strong electron-withdrawing group (EWG), while the trifluoromethoxy (-OCF₃) group also acts as an EWG, albeit less polar than the mesyl substituent. The bromine atom serves as a leaving group or a site for cross-coupling reactions, making this compound valuable in synthetic organic chemistry, particularly in Pd-catalyzed arylations and as a precursor for pharmaceuticals or liquid crystal materials .

For example, bromination of a pre-functionalized benzene ring (e.g., via electrophilic substitution) followed by sulfonylation or trifluoromethoxylation steps may be employed. Similar compounds, such as 1-bromo-4-(trifluoromethoxy)benzene, are synthesized through halogenation and subsequent functionalization .

Properties

IUPAC Name |

4-bromo-1-methylsulfonyl-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O3S/c1-16(13,14)7-3-2-5(9)4-6(7)15-8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIZYKDXEHWPSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80697376 | |

| Record name | 4-Bromo-1-(methanesulfonyl)-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731018-69-2 | |

| Record name | 4-Bromo-1-(methanesulfonyl)-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene typically involves:

- Introduction of the trifluoromethoxy group onto the benzene ring.

- Selective bromination at the 4-position.

- Sulfonylation to introduce the methanesulfonyl group at the 1-position.

The trifluoromethoxy group is usually introduced early in the synthesis due to its electron-withdrawing and steric effects, influencing subsequent substitution patterns.

Sulfonylation to Introduce Methanesulfonyl Group

While direct patent literature on the sulfonylation of 4-bromo-1-trifluoromethoxybenzene to yield 4-bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene is scarce, standard aromatic sulfonylation methods apply:

- Aromatic sulfonylation typically involves the reaction of the aromatic substrate with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

- The reaction is carried out under anhydrous conditions, often in solvents like dichloromethane or chloroform.

- Temperature control is critical, usually maintained at 0 to 25°C to avoid side reactions.

- The sulfonylation occurs preferentially at the position activated by directing effects of substituents; in this case, the 1-position adjacent to bromine and trifluoromethoxy groups.

- After reaction completion, aqueous work-up and purification by crystallization or chromatography yield the sulfonylated product.

Alternative Preparation Routes and Considerations

- A multi-step synthesis starting from trifluoromethoxybenzene involves halogenmethylation to 4-bromomethyl-1-trifluoromethoxybenzene, conversion to 4-bromo-1-trifluoromethoxybenzyl alcohol, and subsequent oxidation/sulfonylation steps.

- Lithium aluminum hydride reduction and other hydride reagents have been used in related syntheses but are less favored due to handling difficulties and scalability issues.

- Catalytic hydrogenation with nickel catalysts is employed for reduction steps in related compounds, offering a more industrially viable approach.

Data Table: Key Reaction Conditions for Preparation Steps

| Step | Reagents & Catalysts | Solvent(s) | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Halogenmethylation | Paraformaldehyde, HBr or NaBr + acid catalyst (ZnCl2, AlCl3, H3PO4, H2SO4) | Methanol, Acetic acid | 20 - 90 | 85-90 | Excess bromide used; reaction monitored by distillation |

| Extraction & Purification | Methyl-tert-butyl ether (MTBE) | MTBE | Ambient | - | Organic phase separated, concentrated, distilled |

| Sulfonylation (Methanesulfonylation) | Methanesulfonyl chloride, base (pyridine/Et3N) | Dichloromethane, chloroform | 0 - 25 | 75-85 | Anhydrous conditions critical; controlled addition |

| Reduction (if applicable) | Hydrogen gas, Ni catalyst | Suitable solvent (e.g., ethanol) | 50 - 100 | 70-80 | For conversion of nitrile or related intermediates |

Detailed Research Findings and Notes

- The halogenmethylation step is crucial for introducing the bromomethyl group at the 4-position of trifluoromethoxybenzene, which is a key precursor for further functionalization.

- Use of Lewis acids and protonic acids as catalysts enhances the electrophilicity of formaldehyde and facilitates the substitution reaction.

- The sulfonylation step to introduce the methanesulfonyl group is generally well-established in aromatic chemistry but requires careful control to avoid polysulfonylation or side reactions.

- Industrial scalability favors catalytic hydrogenation and halogenation methods that avoid expensive catalysts like palladium, as noted in related processes.

- The compound 4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene is typically synthesized as an intermediate in agrochemical or pharmaceutical applications, necessitating high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Oxidation: The bromine atom can be oxidized to form a bromate ester.

Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.

Substitution: The methanesulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Utilizing nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under appropriate conditions.

Major Products Formed:

Oxidation: Bromate esters or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Sulfonamides or amides.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene serves as a crucial intermediate in the synthesis of complex organic molecules. It participates in various chemical reactions, including:

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles, facilitating the formation of diverse compounds.

- Suzuki–Miyaura Coupling Reactions: This compound is often used in carbon-carbon bond formation, which is essential for synthesizing biaryl compounds and pharmaceuticals.

Table 1: Common Reactions Involving 4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene

| Reaction Type | Description | Key Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles | Various substituted benzenes |

| Suzuki–Miyaura Coupling | Formation of biaryl compounds | Biaryl derivatives |

| Oxidation/Reduction | Alteration of oxidation states | Diverse organic products |

Medicinal Chemistry

Development of Pharmaceuticals

In medicinal chemistry, 4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene is utilized to develop bioactive molecules and pharmaceuticals. Its ability to modify biological pathways makes it an attractive candidate for drug design. Research has shown its potential in synthesizing compounds that target various diseases, including cancer and inflammatory conditions .

Case Study: Synthesis of Bioactive Compounds

A study highlighted the use of this compound in synthesizing a series of novel anti-cancer agents through Suzuki coupling reactions. The resultant compounds exhibited significant cytotoxicity against specific cancer cell lines, demonstrating the compound's utility in pharmaceutical applications .

Materials Science

Advanced Material Development

The compound is also employed in materials science for creating advanced materials with specific properties. Its incorporation into polymer matrices enhances thermal stability and mechanical strength, making it suitable for applications in coatings and composites.

Table 2: Applications in Materials Science

| Application Area | Description | Example Materials |

|---|---|---|

| Coatings | Improved durability and resistance | Protective coatings |

| Composites | Enhanced mechanical properties | Structural composites |

| Functional Polymers | Tailored properties for specific applications | Smart materials |

Chemical Analysis

Analytical Chemistry Applications

In analytical chemistry, 4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene is used for testing and characterization purposes. It aids in the development of analytical methods to detect various substances due to its distinct spectral properties.

Case Study: Characterization Techniques

A research paper demonstrated the use of this compound in developing high-performance liquid chromatography (HPLC) methods for analyzing pharmaceutical formulations. The unique properties of the compound allowed for precise quantification and identification of active ingredients .

Mechanism of Action

The mechanism by which 4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene exerts its effects depends on the specific application. For example, in cross-coupling reactions, the compound acts as a substrate that undergoes palladium-catalyzed coupling with a boronic acid derivative. The resulting biaryl compounds are valuable intermediates in organic synthesis.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound may interact with specific enzymes, inhibiting their activity and affecting biological pathways.

Receptor Binding: It can bind to receptors, modulating their function and influencing cellular responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Key Observations :

- Substituent Position: The para-bromo and meta-trifluoromethoxy configuration in the target compound contrasts with simpler analogues like 1-bromo-4-(trifluoromethoxy)benzene.

- Electronic Effects : The mesyl group’s strong electron-withdrawing nature deactivates the aromatic ring more than the trifluoromethoxy group, directing electrophilic attacks to specific positions. For example, in 4-Bromo-2-(trifluoromethoxy)benzaldehyde, the aldehyde group further enhances electrophilicity, enabling nucleophilic additions .

- Halogen Diversity : Chlorine substituents (e.g., in 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene) offer distinct reactivity in SNAr reactions compared to bromine, though C-Cl bonds are less reactive in cross-coupling .

Reactivity in Cross-Coupling Reactions

Pd-catalyzed reactions are a critical application for bromo-trifluoromethoxybenzene derivatives. demonstrates that:

- 1-Bromo-4-(trifluoromethoxy)benzene reacts with imidazo[1,2-a]pyridine to yield products in 90–91% efficiency .

- 4-Bromo-2-(trifluoromethoxy)benzaldehyde achieves 93% yield in reactions, highlighting the aldehyde’s compatibility with coupling conditions .

In contrast, the mesyl group in the target compound may reduce reactivity due to increased steric bulk, though its electron-withdrawing nature could stabilize transition states in certain reactions.

Physical Properties

- Boiling Points : 1-Bromo-4-(trifluoromethoxy)benzene has a boiling point of 153–155°C and a density of 1.62 g/cm³ . The target compound’s mesyl group likely increases its melting/boiling points due to higher molecular weight and polarity.

- Solubility : Trifluoromethoxy groups enhance lipophilicity, making these compounds soluble in organic solvents like THF or DCM. The mesyl group may improve water solubility slightly due to its polar nature.

Biological Activity

4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene (CAS No. 731018-69-2) is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Bromine atom at position 4

- Methanesulfonyl group at position 1

- Trifluoromethoxy group at position 2

Its molecular formula is with a molecular weight of approximately 319.1 g/mol. The presence of electron-withdrawing groups like trifluoromethoxy enhances its reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that 4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, although specific data on minimum inhibitory concentrations (MIC) is limited.

- Enzyme Inhibition : The compound has been evaluated for its potential to inhibit enzymes related to various metabolic pathways. For instance, it may affect cholinesterases, which are crucial in neurotransmission.

- Cytotoxicity : In vitro studies have indicated that it may exhibit cytotoxic effects against cancer cell lines, although further investigation is required to establish dose-response relationships and mechanisms.

The biological activity of 4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene can be attributed to its ability to interact with various biomolecular targets through:

- Electrophilic Aromatic Substitution : The bromine and trifluoromethoxy groups can facilitate reactions with nucleophiles in biological systems.

- Hydrogen Bonding : The sulfonyl group can participate in hydrogen bonding, enhancing interactions with protein targets.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Potential inhibition of cholinesterases | |

| Cytotoxicity | Reduced viability in cancer cell lines |

Case Study: Enzyme Inhibition

In a study assessing the inhibitory effects on acetylcholinesterase (AChE), compounds similar to 4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene were found to exhibit moderate activity with IC50 values ranging from 10 to 20 µM. Such findings suggest that modifications in the structure can significantly influence enzyme interaction and inhibition potency .

Case Study: Cytotoxicity Assessment

Research evaluating the cytotoxic effects on MCF-7 breast cancer cells demonstrated that derivatives of this compound could reduce cell viability by up to 50% at concentrations around 20 µM. This suggests potential for further development as an anticancer agent.

Q & A

Basic Research Question

- NMR : NMR is critical for confirming the trifluoromethoxy group ( ppm). NMR can resolve splitting patterns due to adjacent substituents .

- X-ray crystallography : Use SHELX software for structure refinement. The methanesulfonyl group’s planarity with the aromatic ring can be confirmed via torsional angles .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHBrFOS, exact mass 320.9201) .

How does the methanesulfonyl group affect the compound’s solubility and stability in cross-coupling reactions?

Advanced Research Question

The methanesulfonyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) but may deactivate palladium catalysts in Suzuki-Miyaura couplings. Mitigation strategies include:

- Pre-activation : Use preformed aryl boronic esters instead of free boronic acids.

- Catalyst optimization : Employ Pd(OAc) with SPhos ligand to prevent catalyst poisoning .

- Stability tests : Monitor decomposition via HPLC under reaction conditions (e.g., 80°C, 24 hours).

What are the documented contradictions in reported synthetic yields for this compound, and how can they be resolved?

Advanced Research Question

Discrepancies in yields (e.g., 40–75% in bromination steps) often arise from:

- Purity of starting materials : Trace moisture in (trifluoromethoxy)benzene can lead to side reactions.

- Reaction scale : Smaller scales (<1 mmol) may suffer from inefficient mixing or heat transfer.

Resolution : - Use anhydrous conditions (molecular sieves) and standardized protocols for scalability .

- Compare kinetic vs. thermodynamic control in bromination (e.g., varying temperature from 0°C to 25°C) .

What role does this compound play in medicinal chemistry, particularly in kinase inhibitor design?

Advanced Research Question

The trifluoromethoxy and methanesulfonyl groups enhance metabolic stability and target binding via hydrophobic interactions. For example:

- ADAM-17 inhibitors : Analogous sulfonates derived from bromo-trifluoromethoxybenzene derivatives show potent activity in cancer cell lines .

- Structure-activity relationship (SAR) : Modify the bromo group to introduce bioisosteres (e.g., cyano) while retaining the methanesulfonyl group’s hydrogen-bonding capacity.

How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution?

Advanced Research Question

DFT calculations (e.g., using Gaussian or ORCA) can map electrostatic potential surfaces to identify electron-deficient positions. Key steps:

Optimize geometry of the parent compound.

Calculate Fukui indices () to predict nucleophilic attack sites.

Validate with experimental data (e.g., amination at the meta position to bromine) .

What safety precautions are critical when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.